NaV1.7 Antagonist Activity
In a BindingDB-deposited assay (ChEMBL assay CHEMBL2010816), 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-4-amine demonstrated antagonist activity against human NaV1.7 channels expressed in HEK293 cells, with an IC₅₀ of 240 nM under partially inactivated state conditions (PatchXpress assay) and 800 nM by manual patch clamp under equivalent conditions [1]. While no direct head-to-head data for the 3-amine positional isomer is available in the same assay, class-level inference from pyrazole carboxamide NaV1.7 programs (e.g., PF-05089771 series, where the aminopyrazole 4-position serves as a critical H-bond donor/acceptor to the voltage-sensing domain) provides mechanistic rationale for why the 4-amine substitution pattern is essential for this pharmacology [2].
| Evidence Dimension | NaV1.7 channel antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | 240 nM (PatchXpress), 800 nM (manual patch clamp), both partially inactivated state; >3,000 nM (non-inactivated state) |
| Comparator Or Baseline | No direct 3-amine positional isomer comparator data in this assay; class-level reference: PF-05089771 (4-aminopyrazole sulfonamide series) NaV1.7 IC₅₀ = 8–171 nM |
| Quantified Difference | State-dependent activity window: ~12.5-fold selectivity for partially inactivated vs. non-inactivated NaV1.7 (3,000/240 nM). Absolute potency indicates a viable starting point for optimization. |
| Conditions | Human NaV1.7 expressed in HEK293 cells, PatchXpress and manual whole-cell patch clamp electrophysiology |
Why This Matters
The state-dependent NaV1.7 blockade profile is a pharmacologically desirable feature for pain indications, as pathological nociceptor firing is associated with partially inactivated channel states; this quantitative property cannot be assumed for the 3-amine or 5-amine regioisomers, necessitating procurement of the specific 4-amine compound for SAR follow-up.
- [1] BindingDB Entry BDBM50379389 / CHEMBL2010816. IC₅₀ data for 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-4-amine at human NaV1.7. Assay: PatchXpress electrophysiology in HEK293 cells. View Source
- [2] Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis. PLOS ONE, 2016. PF-05089771 series with aminopyrazole core. View Source
